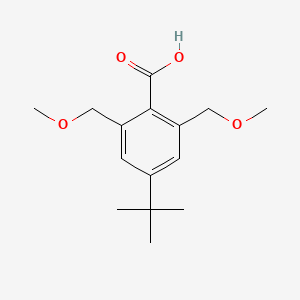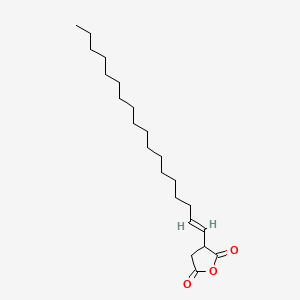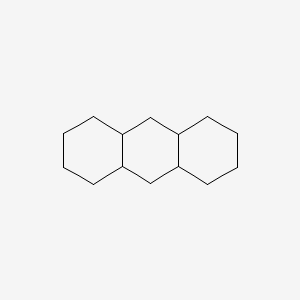![molecular formula C12H9NO B1175573 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline CAS No. 19293-74-4](/img/structure/B1175573.png)
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(dimethylamino)benzaldehyde, which is known for its applications in various chemical reactions and as a reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The resulting oxime can be further methylated using methyl iodide in the presence of a base like potassium carbonate to obtain the O-methyl oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline has several applications in scientific research:
Biology: Employed in biochemical assays to detect the presence of specific functional groups or compounds.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline involves its ability to form stable complexes with various nucleophiles. The oxime group (-C=N-OH) can participate in hydrogen bonding and other interactions with target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical assays and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: The parent compound, used in similar applications but lacks the oxime functionality.
Benzaldehyde oxime: Another oxime derivative, but without the dimethylamino group, leading to different reactivity and applications.
Uniqueness
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is unique due to the presence of both the dimethylamino group and the oxime functionality. This combination allows for a broader range of chemical reactions and applications compared to its parent compound or other simple oximes. The dimethylamino group enhances the compound’s nucleophilicity and stability, making it a valuable reagent in organic synthesis and analytical chemistry .
Propriétés
Numéro CAS |
19293-74-4 |
|---|---|
Formule moléculaire |
C12H9NO |
Poids moléculaire |
0 |
Synonymes |
4-(Dimethylamino)benzaldehyde O-methyl oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-nitrophenyl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175495.png)


